N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide is an organic compound that belongs to the class of amides This compound features a unique structure with an indane moiety, which consists of a cyclopentane fused to a benzene ring, and a pentanamide side chain
Properties
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-4-10(2)11(3)16(19)17-15-13-8-6-5-7-12(13)9-14(15)18/h5-8,10-11,14-15,18H,4,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPFLDQZBNYYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)NC1C(CC2=CC=CC=C12)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of a suitable precursor, such as 2-phenylbutanal, under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide or potassium permanganate.
Amidation Reaction: The final step involves the reaction of the hydroxy-indane intermediate with 2,3-dimethylpentanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride for conversion to a chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide involves its interaction with specific molecular targets. The hydroxy group and the amide moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or modulating their function. The indane structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-3-carboxamide: Shares the indane moiety but differs in the side chain structure.
(2R)-N~4~-hydroxy-2-(3-hydroxybenzyl)-N~1~-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide: Contains a similar hydroxy-indane structure but with different substituents.
Uniqueness
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide is unique due to its specific combination of the indane moiety and the 2,3-dimethylpentanamide side chain
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